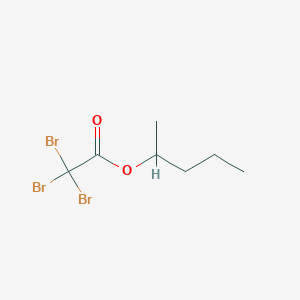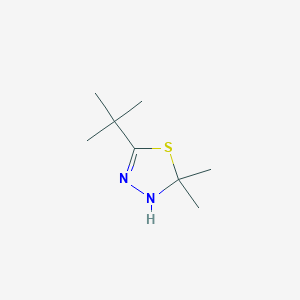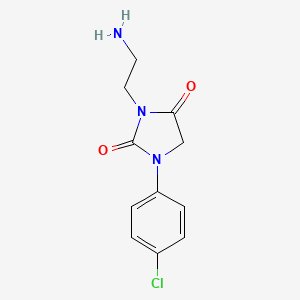
3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazolidine ring or the chlorophenyl group, potentially yielding a variety of reduced products.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The aminoethyl group might facilitate binding to biological molecules, while the imidazolidine ring could provide structural stability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)-1-phenylimidazolidine-2,4-dione: Lacks the chlorophenyl group, which may affect its biological activity.
3-(2-Aminoethyl)-1-(4-methylphenyl)imidazolidine-2,4-dione: The methyl group could influence its reactivity and interactions.
3-(2-Aminoethyl)-1-(4-fluorophenyl)imidazolidine-2,4-dione: The fluorine atom might enhance its stability and binding affinity.
Uniqueness
The presence of the 4-chlorophenyl group in 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione could confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
93744-09-3 |
|---|---|
Molecular Formula |
C11H12ClN3O2 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)15-7-10(16)14(6-5-13)11(15)17/h1-4H,5-7,13H2 |
InChI Key |
BPSJWJVXGUAOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
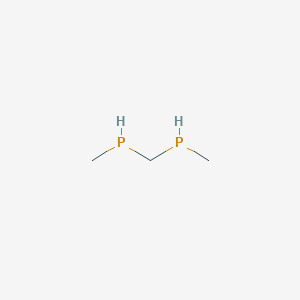
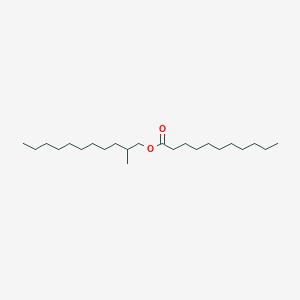
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
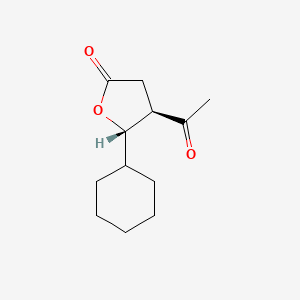

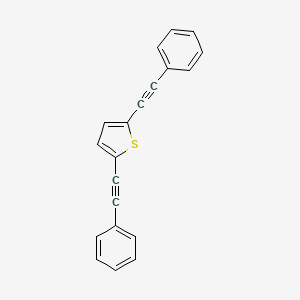
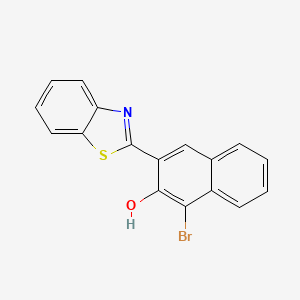
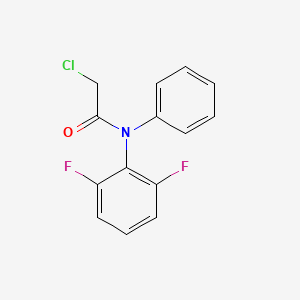
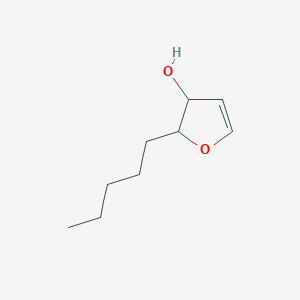
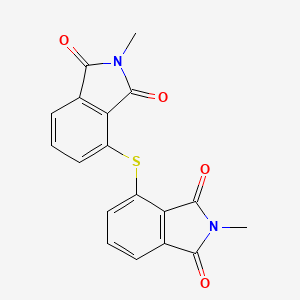
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
